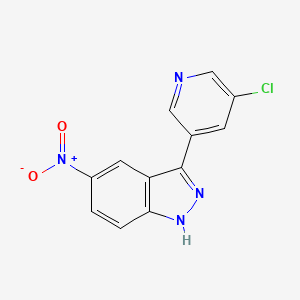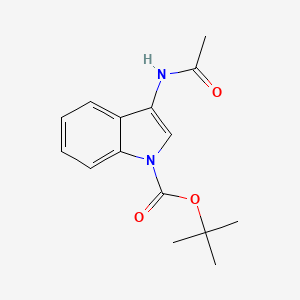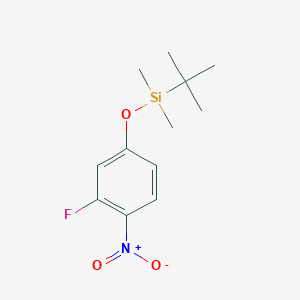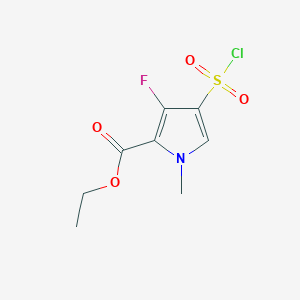
Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-bromo-7-fluoro-1H-indole-3-carboxylate de méthyle est un composé organique synthétique appartenant à la famille des indoles. Les indoles sont des systèmes hétérocycliques importants présents dans de nombreux produits naturels et médicaments. Ce composé est caractérisé par la présence d'atomes de brome et de fluor, qui peuvent influencer sa réactivité chimique et son activité biologique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-bromo-7-fluoro-1H-indole-3-carboxylate de méthyle implique généralement la bromation et la fluoration d'un précurseur indole. Une méthode courante comprend la réaction de l'acide 4-bromo-1H-indole-3-carboxylique avec un agent fluorant dans des conditions contrôlées. L'estérification du groupe acide carboxylique avec du méthanol en présence d'un catalyseur tel que l'acide sulfurique ou l'acide chlorhydrique donne l'ester méthylique souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des procédés de bromation et de fluoration à grande échelle, utilisant des réacteurs automatisés pour assurer un contrôle précis des conditions de réaction. L'utilisation de réacteurs à écoulement continu peut améliorer l'efficacité et le rendement de la synthèse.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-bromo-7-fluoro-1H-indole-3-carboxylate de méthyle subit diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes de brome et de fluor peuvent être substitués par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Oxydation et réduction : Le cycle indole peut subir une oxydation pour former des dérivés d'acide indole-3-carboxylique ou une réduction pour former des dérivés d'indoline.
Réactions de couplage : Le composé peut participer à des réactions de couplage, telles que le couplage de Suzuki ou de Heck, pour former des molécules plus complexes.
Réactifs et conditions courants
Substitution nucléophile : Réactifs comme le méthylate de sodium ou le tert-butylate de potassium dans des solvants aprotiques polaires.
Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Réactifs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Réactions de couplage : Catalyseurs au palladium en présence de bases comme le carbonate de potassium.
Principaux produits formés
Substitution : Formation de dérivés avec différents groupes fonctionnels remplaçant le brome ou le fluor.
Oxydation : Formation de dérivés d'acide indole-3-carboxylique.
Réduction : Formation de dérivés d'indoline.
Couplage : Formation de structures biaryliques ou autres structures complexes.
Applications De Recherche Scientifique
Le 4-bromo-7-fluoro-1H-indole-3-carboxylate de méthyle a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de dérivés d'indole plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment les propriétés antivirales, anticancéreuses et antimicrobiennes.
Médecine : Exploré comme composé de tête pour le développement de médicaments en raison de sa capacité à interagir avec diverses cibles biologiques.
Industrie : Utilisé dans la synthèse de produits chimiques et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme d'action du 4-bromo-7-fluoro-1H-indole-3-carboxylate de méthyle implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. La présence d'atomes de brome et de fluor peut améliorer son affinité de liaison et sa sélectivité. Le composé peut inhiber ou activer certaines voies, conduisant aux effets biologiques observés.
Mécanisme D'action
The mechanism of action of methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-bromo-5-fluoro-1H-indole-7-carboxylate de méthyle
- 6-bromo-7-fluoro-1H-indole-3-carboxylate de méthyle
- 4-chloro-7-fluoro-1H-indole-3-carboxylate de méthyle
Unicité
Le 4-bromo-7-fluoro-1H-indole-3-carboxylate de méthyle est unique en raison de son motif de substitution spécifique, qui peut influencer sa réactivité chimique et son activité biologique. La combinaison d'atomes de brome et de fluor à des positions spécifiques sur le cycle indole peut donner des propriétés distinctes par rapport à d'autres composés similaires.
Propriétés
Formule moléculaire |
C10H7BrFNO2 |
|---|---|
Poids moléculaire |
272.07 g/mol |
Nom IUPAC |
methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate |
InChI |
InChI=1S/C10H7BrFNO2/c1-15-10(14)5-4-13-9-7(12)3-2-6(11)8(5)9/h2-4,13H,1H3 |
Clé InChI |
GOJOICPCKSBANS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CNC2=C(C=CC(=C12)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







silane](/img/structure/B11848895.png)


![3-(2-Methoxyphenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11848905.png)
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]butanamide](/img/structure/B11848913.png)




